molecular formula C9H12N2O B1296404 N-(2-amino-4-methylphenyl)acetamide CAS No. 53476-34-9

N-(2-amino-4-methylphenyl)acetamide

Cat. No. B1296404
CAS RN: 53476-34-9
M. Wt: 164.2 g/mol
InChI Key: JBJRVPVZADJOOX-UHFFFAOYSA-N
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Description

N-(2-amino-4-methylphenyl)acetamide, also known as AMPA, is an important synthetic amide compound used in a wide variety of scientific research applications. It is an agonist at the AMPA receptor, a type of glutamate receptor, and has been studied extensively in the fields of neuroscience and pharmacology.

Scientific Research Applications

Synthesis and Structural Analysis

  • The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, highlights a process optimization using immobilized lipase. This research outlines a kinetically controlled synthesis with vinyl acetate as the acyl donor, demonstrating a method that could potentially apply to the synthesis of related compounds (Magadum & Yadav, 2018).
  • A study on N-(2-Methylphenyl)acetamide reveals its crystal structure, indicating a slight twist in the acetamide unit with respect to the 2-methylphenyl substituent. This structural analysis provides a foundation for understanding the molecular configuration and potential reactivity of similar acetamide compounds (Gowda et al., 2007).

Potential Applications

  • Research on the synthesis of antimalarial activity in compounds related to N-(2-amino-4-methylphenyl)acetamide demonstrates the potential for developing pharmaceutical applications, especially in creating drugs against resistant strains of malaria. This synthesis pathway could inform strategies for producing antimalarial agents from similar acetamide derivatives (Werbel et al., 1986).
  • The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes, showcases an environmentally friendly approach to producing important industrial chemicals. By employing a novel catalyst, this method achieves high selectivity and efficiency, suggesting a model for synthesizing related compounds with minimal environmental impact (Zhang Qun-feng, 2008).

properties

IUPAC Name

N-(2-amino-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-3-4-9(8(10)5-6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJRVPVZADJOOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90317432
Record name N-(2-amino-4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90317432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-amino-4-methylphenyl)acetamide

CAS RN

53476-34-9
Record name N-(2-Amino-4-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53476-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 315540
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053476349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 53476-34-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315540
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Record name N-(2-amino-4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90317432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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